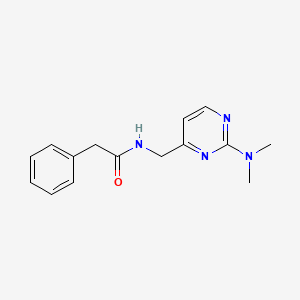

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenylacetamide

Description

N-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-2-phenylacetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a dimethylamino group at position 2 and a methylene-linked phenylacetamide moiety at position 2. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting kinases or enzymes involved in signaling pathways.

Properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-19(2)15-16-9-8-13(18-15)11-17-14(20)10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYUUOZPPKNRLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenylacetamide typically involves the reaction of 2-(dimethylamino)pyrimidine-4-carbaldehyde with 2-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and reproducibility in the production process .

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents such as tetrahydrofuran or ether.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenylacetic acid, while reduction could produce N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenylethylamine .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit protein kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell growth and proliferation, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyrimidine-acetamide derivatives, focusing on molecular features, synthesis routes, and inferred pharmacological profiles.

Table 1: Structural and Functional Comparison of Pyrimidine-Acetamide Derivatives

Key Observations

Substituent Effects on Bioactivity: The target compound’s 2-dimethylamino group may enhance solubility and hydrogen-bonding capacity compared to the butyl/hydroxy groups in or sulfanyl linkers in . This feature could improve membrane permeability or target binding in kinase inhibitors. The phenylacetamide moiety in the target contrasts with the N-phenyl group in and N-methylpyridinyl in , suggesting differences in aromatic stacking interactions or metabolic stability .

- Nucleophilic substitution (e.g., coupling pyrimidine-thiols with chloroacetamides as in ).

- Amide bond formation via activated intermediates (e.g., haloformates in ).

The dimethylamino group in the target mirrors motifs in kinase inhibitors (e.g., imatinib analogs), though direct evidence is needed .

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenylacetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrimidine ring linked to a phenylacetamide moiety, with a dimethylamino group that enhances its biological reactivity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells by interfering with specific signaling pathways.

- Antimicrobial Activity : Research indicates potential effectiveness against various bacterial strains, suggesting its use as an antimicrobial agent.

- Enzyme Interaction : The compound appears to modulate the activity of certain enzymes, which could be pivotal in its therapeutic effects.

The mechanism of action for this compound involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate their activity, influencing cellular signaling pathways. For instance, it may inhibit kinase activity, leading to altered signal transduction in cancer cells.

Anticancer Activity

A notable study explored the effects of this compound on ovarian cancer cells. The compound demonstrated significant cytotoxicity, with IC50 values in the low micromolar range. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Ovarian Cancer | 5.6 | Apoptosis induction via caspase activation |

Antimicrobial Activity

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, indicating promising antibacterial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 25 |

Synthetic Approaches

The synthesis of this compound typically involves the reaction of 2-(dimethylamino)pyrimidine-4-carbaldehyde with 2-phenylacetamide under controlled conditions. The process includes:

- Formation of the Pyrimidine Ring : Reacting suitable precursors to form the pyrimidine structure.

- Amidation : Coupling with phenylacetamide using a coupling agent.

- Purification : Employing recrystallization or chromatography for product isolation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-2-phenylacetamide, considering yield and purity?

- Methodological Answer : A three-step approach is recommended:

Substitution Reaction : React 2-(dimethylamino)pyrimidin-4-ylmethanol with a halogenated intermediate (e.g., chloro or fluoro derivatives) under alkaline conditions to form the pyrimidine backbone. This step benefits from mild temperatures (60–80°C) and polar aprotic solvents like DMF .

Reduction : Use iron powder in acidic media (e.g., HCl/ethanol) to reduce nitro intermediates, ensuring high selectivity for the amine product .

Condensation : Employ a coupling agent (e.g., EDC or DCC) to react the amine intermediate with phenylacetic acid derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ resolve the dimethylamino group (δ ~2.8–3.2 ppm) and pyrimidine protons (δ ~8.0–8.5 ppm) .

- X-ray Crystallography : Single-crystal analysis confirms the spatial arrangement of the pyrimidine and phenylacetamide moieties. Use slow evaporation from ethanol to obtain high-quality crystals .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive mode validates molecular weight (expected [M+H]⁺ ~354.4 g/mol) .

Q. What safety protocols are critical when handling intermediates during synthesis?

- Methodological Answer :

- Ventilation : Use fume hoods for reactions involving volatile amines or acidic reagents .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory.

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound’s synthesis?

- Methodological Answer :

- Reaction Path Search : Apply density functional theory (DFT) to model transition states and intermediates. Focus on pyrimidine ring functionalization and amide bond formation .

- Machine Learning : Train models on existing pyrimidine synthesis data to predict optimal solvents, temperatures, and catalysts (e.g., Knoevenagel condensations) .

- Experimental Validation : Compare computational predictions with small-scale trials (1–5 mmol) to refine parameters .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., DMSO vehicle) to minimize variability .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsome assays to identify confounding factors .

- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., pH, temperature) affecting activity .

Q. What strategies resolve challenges in regioselective functionalization of the pyrimidine ring?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on the dimethylamino moiety) to steer electrophilic substitution to the C5 position .

- Metal Catalysis : Use palladium-catalyzed C–H activation (e.g., Pd(OAc)₂ with ligands like XPhos) for selective arylations .

- Kinetic Control : Optimize reaction time and temperature to favor mono-substitution over di-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.